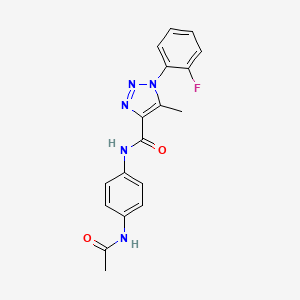

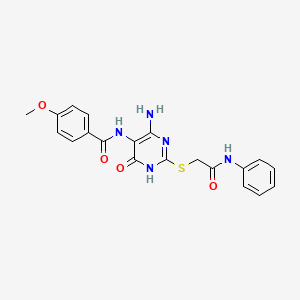

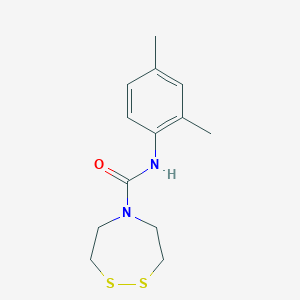

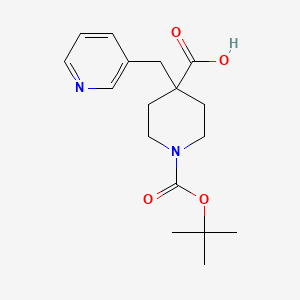

![molecular formula C21H24N2O5 B2959699 N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 942011-29-2](/img/structure/B2959699.png)

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide” is a benzodioxole derivative . Benzodioxole compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines . Specifically, carboxamide containing compounds such as the one showed anticancer activity .

Synthesis Analysis

The synthesis of benzodioxole compounds involves the use of 3,4-(Methylenedioxy)benzoic acid, DMAP, and EDC . The mixture is stirred under nitrogen gas at room temperature for 1 hour .Molecular Structure Analysis

The molecular structure of benzodioxole compounds is characterized by the presence of a benzodioxole group . The aromatic protons in benzo[d][1,3]dioxole and phenyl groups of the molecules exhibit different signals .Chemical Reactions Analysis

Benzodioxole compounds undergo various chemical reactions during their synthesis . The exact chemical reactions that “this compound” undergoes are not specified in the available literature.Applications De Recherche Scientifique

Pharmacological Properties of Related Compounds

Metoclopramide is a compound that has been extensively studied for its effects on gastrointestinal motility. It accelerates gastric emptying and may also have implications for improving absorption of other drugs. Although not directly related to "N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide," the study of metoclopramide's mechanism could offer insights into potential applications of similar compounds in gastroenterology and pharmacokinetics (Pinder et al., 2012).

Amyloid Imaging in Alzheimer's Disease showcases the utilization of specific chemical compounds for diagnostic purposes, highlighting the potential for structurally complex compounds to play a role in neurodegenerative disease research and diagnosis (Nordberg, 2007).

Redox Mediators in Organic Pollutant Degradation outline the applications of chemical compounds in enhancing the efficiency of enzymatic degradation of recalcitrant pollutants, suggesting a potential area of environmental application for novel compounds (Husain & Husain, 2007).

Benzoxaboroles in Medicinal Chemistry demonstrate the versatility and wide applications of a class of compounds, including biological activity and clinical trials, indicating a realm of possibility for new compounds in drug development and other applications (Adamczyk-Woźniak et al., 2009).

Mécanisme D'action

Target of Action

The primary targets of this compound are cancer cells, specifically cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines . The compound has shown potent anticancer activity against these cell lines .

Mode of Action

The compound interacts with its targets by reducing the secretions of α-fetoprotein (α-FP), a marker often used in the diagnosis of hepatocellular carcinoma . The compound has been observed to reduce α-FP secretions to 1625.8 ng/ml and 2340 ng/ml, respectively, compared to 2519.17 ng/ml in untreated cells .

Biochemical Pathways

The compound affects the cell cycle, inducing arrest in the G2-M phase . This is a critical phase where the cell prepares for mitosis or meiosis. By arresting the cell cycle in this phase, the compound prevents the cancer cells from dividing and proliferating.

Result of Action

The compound’s action results in potent anticancer activity against Hep3B cancer cell line . It reduces the secretions of α-FP and induces arrest in the G2-M phase of the cell cycle . These actions inhibit the proliferation of cancer cells, thereby exerting its anticancer effects.

Orientations Futures

The future directions for the research on “N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide” and similar compounds could involve further exploration of their anticancer and antioxidant potential . The development and discovery of novel anticancer medications remain extremely important due to various factors . Therefore, the discovery and development of novel anticancer agents, such as benzodioxole derivatives, are still very necessary .

Propriétés

IUPAC Name |

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-25-17-5-2-15(3-6-17)18(23-8-10-26-11-9-23)13-22-21(24)16-4-7-19-20(12-16)28-14-27-19/h2-7,12,18H,8-11,13-14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZCTXIXWUGWEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNC(=O)C2=CC3=C(C=C2)OCO3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2959617.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2959619.png)

![3-(1-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide](/img/structure/B2959623.png)

amine](/img/structure/B2959635.png)